1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core. The molecule is substituted at the N1 position with a 3-fluorophenylmethyl group and at the carboxamide nitrogen with a 2-methoxyphenyl moiety. The 3-fluorophenylmethyl group introduces electron-withdrawing properties, while the 2-methoxyphenyl substituent contributes electron-donating effects, collectively influencing the compound’s electronic profile, solubility, and binding interactions .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPITDJBLJBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated dihydropyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
BMS-777607 (Met Kinase Inhibitor)
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Differences :
- The 4-ethoxy group and 4-fluorophenyl substituent in BMS-777607 contrast with the 3-fluorophenylmethyl and 2-methoxyphenyl groups in the target compound.
- BMS-777607 includes a chloropyridinyloxy moiety, absent in the target.
- Pharmacological Impact : BMS-777607 is a potent, orally bioavailable inhibitor of the Met kinase superfamily. The ethoxy group and chloropyridinyloxy chain enhance kinase selectivity and metabolic stability. The target compound’s lack of these groups may reduce Met kinase affinity but could improve selectivity for other targets .
N-(4-Methoxyphenyl) Analogue
- Structure : 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Differences :
- Methoxy group position: 4-methoxyphenyl vs. 2-methoxyphenyl in the target compound.
- The ortho-methoxy group in the target compound may impose torsional strain, reducing planarity and affecting binding pocket accessibility .
Compounds with Trifluoromethyl and Halogen Substituents
Trifluoromethylbenzyl Derivatives
- Structure : 2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide .
- Key Differences :
- Trifluoromethylbenzyl group replaces the 3-fluorophenylmethyl in the target.
- Pyridinyl vs. 2-methoxyphenyl carboxamide substitution.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the fluorine atom. The pyridinyl carboxamide may engage in hydrogen bonding distinct from the methoxyphenyl’s interactions .
N-(3-Bromo-2-methylphenyl) Derivative
- Structure : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Differences :
- Bromine and methyl groups replace the fluorophenylmethyl and methoxyphenyl in the target.
- Structural Insight : The bromine atom’s bulkiness and electronegativity may hinder binding in compact active sites. Crystallographic data show this compound adopts a near-planar conformation, a feature likely shared with the target compound due to the conjugated carboxamide bridge .
Functional Group Modifications Impacting Bioactivity
Nitrophenyl-Substituted Analogues
- Structure : (E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Differences :
- Nitro groups (electron-withdrawing) vs. methoxy and fluorine (mixed electronic effects).
- Bioactivity Implications: Nitro groups enhance electrophilicity but may reduce metabolic stability.
Furopyridine-Based Analogues
- Structure: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
- Key Differences: Furopyridine core vs. dihydropyridine in the target. Additional oxadiazole and trifluoroethylamino groups.
- Impact : The furopyridine scaffold and heterocyclic substituents may enhance target specificity but complicate synthesis. The target compound’s simpler structure offers advantages in manufacturability .
Comparative Data Table
Biological Activity
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 352.36 g/mol. Its structure includes a dihydropyridine core, which is known for various pharmacological activities. The presence of the fluorophenyl and methoxyphenyl groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 μM to 62.5 μM .
- Biofilm Disruption: It demonstrated effectiveness in disrupting biofilms formed by S. aureus, indicating its potential as an antibiofilm agent .
| Pathogen | MIC (μM) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Staphylococcus aureus | 15.625 | 62.216 |
| Enterococcus faecalis | 62.5 | 124.432 |
Anticancer Activity
The compound's anticancer properties have also been explored:
Research Highlights:
- Cell Line Studies: In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
- Selectivity: It exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation:
Mechanism of Action:
- The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which are critical mediators in inflammatory responses .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy: A study published in 2024 demonstrated that derivatives similar to this compound effectively reduced biofilm formation in clinical isolates of S. aureus and Pseudomonas aeruginosa, with significant reductions in biofilm mass observed .
- Cancer Cell Line Evaluation: Another investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those for standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
